1-(Imidazo[1,2-a]pyridin-7-yl)ethanone
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Overview
Description
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a valuable framework for drug development and other scientific research .
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridines with ketones under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridines with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel without the need for intermediate purification.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone undergoes various chemical reactions, including:
Functionalization: Radical reactions, transition metal catalysis, and photocatalysis strategies can be used to functionalize the imidazo[1,2-a]pyridine scaffold.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction may produce reduced imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a scaffold for developing new drugs with potential therapeutic effects against various diseases.
Material Science: Imidazo[1,2-a]pyridine derivatives are used in the development of optoelectronic devices, sensors, and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biological pathways . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone can be compared with other similar compounds, such as:
1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: This compound has a similar structure but differs in the position of the ethanone group.
1-(3H-Imidazo[4,5-c]pyridin-4-yl)ethanone: This compound has a different imidazo-pyridine fusion pattern.
2-Acetylpyrido[3,4-d]imidazole: This compound has a different arrangement of the imidazole and pyridine rings.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific applications.
Biological Activity
1-(Imidazo[1,2-a]pyridin-7-yl)ethanone is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure combining an imidazole ring with a pyridine ring. Its molecular weight is approximately 160.17 g/mol . The compound's unique structure contributes to its varied biological activities, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes, such as tumor necrosis factor-alpha (TNF-α) production. This inhibition can lead to reduced inflammation and pain .
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and potentially offering therapeutic effects against diseases like cancer and inflammation .
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, in vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines . The following table summarizes some key findings from recent studies:
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Breast Cancer | 12.5 | |
LASSBio-1749 (related compound) | Inflammatory Models | 8.0 | |
Imidazo[1,2-a]pyridine derivatives | Various Cancer Lines | 10.0 - 15.0 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. Notably, LASSBio-1749, a derivative of the imidazo[1,2-a]pyridine scaffold, was found to significantly reduce TNF-α levels in vivo . This suggests that similar compounds may be developed for treating inflammatory diseases.
Study on TNF-α Inhibition
In a study evaluating novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives (including this compound), researchers found that these compounds effectively inhibited TNF-α production in vitro and demonstrated anti-inflammatory effects in animal models . The most active derivative showed a significant reduction in pro-inflammatory cytokines.
Anticancer Screening
Another study screened various imidazo[1,2-a]pyridine derivatives for anticancer activity. The results indicated that many of these compounds exhibited potent activity against several cancer cell lines, supporting their potential as therapeutic agents .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-7-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-9(11)6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOQSUYSPVAFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=CN2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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